2-[(1-hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide is a compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a hydroxycyclohexyl group attached to a phenylmethyl group, and a benzamide moiety. Its molecular formula is C20H25NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide typically involves multiple steps:
Formation of Grignard Reagent: Halogenated benzene reacts with magnesium particles to form a Grignard reagent.
Addition of Cyclohexyl Carbonitrile: The Grignard reagent is then reacted with cyclohexyl carbonitrile, followed by hydrolysis to produce cyclohexyl benzophenone.
Chlorination: Cyclohexyl benzophenone is chlorinated to obtain 1-chlorocyclohexyl phenyl ketone.
Hydrolysis: The chlorinated product is hydrolyzed using sodium hydroxide to yield 1-hydroxycyclohexyl phenyl ketone.
Final Coupling: The final step involves coupling the hydroxycyclohexyl phenyl ketone with N-methylbenzamide under specific conditions to form the target compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves large-scale reactions with precise control over temperature, pressure, and reagent concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and secondary amines.
Substitution: Various substituted benzamides and phenyl derivatives.
Scientific Research Applications
2-[(1-Hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions and UV-curable coatings.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique molecular interactions.
Industry: Utilized in the production of advanced materials, including high-performance coatings and adhesives.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, as a photoinitiator, it absorbs UV light and undergoes a photochemical reaction to generate free radicals, which initiate polymerization. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxycyclohexyl phenyl ketone: Shares a similar structure but lacks the N-methylbenzamide moiety.
1-Benzoyl-1-hydroxycyclohexane: Another related compound with similar photoinitiating properties.
Uniqueness
2-[(1-Hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. Its ability to act as a photoinitiator and its potential therapeutic applications make it distinct from other similar compounds .
Properties
CAS No. |
21868-87-1 |
---|---|
Molecular Formula |
C21H25NO2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-[(1-hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide |
InChI |
InChI=1S/C21H25NO2/c1-22-20(23)18-13-7-6-12-17(18)19(16-10-4-2-5-11-16)21(24)14-8-3-9-15-21/h2,4-7,10-13,19,24H,3,8-9,14-15H2,1H3,(H,22,23) |
InChI Key |
CHRDZFQONKPORI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1C(C2=CC=CC=C2)C3(CCCCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.